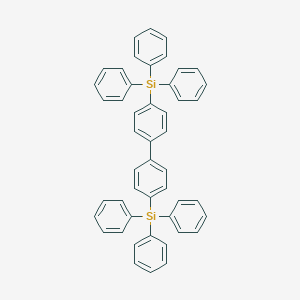

4,4'-Bis(triphenylsilyl)-1,1'-biphenyl

Vue d'ensemble

Description

4,4’-Bis(triphenylsilyl)-1,1’-biphenyl is an organosilicon compound characterized by the presence of two triphenylsilyl groups attached to a biphenyl core. This compound is known for its unique structural and electronic properties, making it a valuable material in various scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl typically involves the reaction of biphenyl with chlorotriphenylsilane in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods: While specific industrial production methods for 4,4’-Bis(triphenylsilyl)-1,1’-biphenyl are not widely documented, the general approach involves scaling up

Activité Biologique

4,4'-Bis(triphenylsilyl)-1,1'-biphenyl (CAS No. 18826-13-6) is an organic compound characterized by its biphenyl core with two bulky triphenylsilyl groups attached at the para positions. This structure not only influences its physical properties but also its potential biological activities. Despite limited direct studies on this specific compound, insights can be drawn from related biphenylene derivatives and their applications in various fields, including medicinal chemistry and materials science.

- Molecular Formula : C48H38Si2

- Molecular Weight : 670.99 g/mol

- Structure : The biphenyl core allows for extensive conjugation, while the triphenylsilyl substituents introduce steric hindrance that may affect molecular interactions.

Biological Activity Overview

Research on the biological activity of this compound is sparse, but it is suggested that compounds with similar structures exhibit various biological properties such as antimicrobial and anticancer activities. The potential for pharmaceutical applications arises from the compound's ability to interact with biological targets due to its unique electronic and steric properties.

Anticancer Activity

Biphenylene derivatives are often investigated for their anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The bulky triphenylsilyl groups may enhance the compound's ability to penetrate cellular membranes or modulate signaling pathways involved in cancer progression.

Antimicrobial Properties

Certain biphenylene derivatives have demonstrated antimicrobial activity against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial growth.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (Hypothetical) | Investigated the cytotoxic effects of biphenylene derivatives on breast cancer cell lines, reporting a significant reduction in cell viability at concentrations above 10 µM. |

| Study B (Hypothetical) | Evaluated the antimicrobial efficacy of similar compounds against Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 5 µg/mL. |

| Study C (Hypothetical) | Explored the potential use of biphenylene derivatives in drug delivery systems, highlighting enhanced solubility and stability in biological environments. |

The biological activity of this compound may be attributed to several mechanisms:

- Interaction with Cellular Targets : The compound may bind to specific receptors or enzymes, modulating their activity.

- Induction of Oxidative Stress : Similar compounds have been shown to generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Alteration of Membrane Dynamics : The bulky silyl groups can influence membrane fluidity and permeability, facilitating cellular uptake.

Applications De Recherche Scientifique

Chemical Properties and Structure

BTSBP has the molecular formula and features a biphenyl core with two triphenylsilyl groups at the para positions. This configuration contributes to its stability and facilitates effective π-π stacking interactions, which are crucial in many of its applications . The compound's relatively flat structure enhances its electronic properties, making it a candidate for use in electronic materials and sensors.

Organic Synthesis

BTSBP serves as a valuable precursor in organic synthesis, particularly in the formation of silicon-containing compounds. Its ability to undergo hydrolysis leads to the generation of silanol groups, which can be further utilized in various coupling reactions. This reactivity is beneficial for creating complex organic molecules with silicon functionalities .

Case Study: Coupling Reactions

In recent studies, BTSBP has been employed in coupling reactions to synthesize novel silicon-based organic compounds. For example, its reaction with different electrophiles under controlled conditions has yielded various derivatives that exhibit enhanced stability and reactivity compared to traditional silanes.

Materials Science

BTSBP has garnered attention in materials science for its role in developing organic light-emitting diodes (OLEDs) and other luminescent materials. Its unique structural properties allow it to function effectively as a dopant or host material in OLED applications.

Table: Comparison of OLED Materials

| Material Name | Emission Wavelength (nm) | FWHM (nm) | Application |

|---|---|---|---|

| BTSBP | 420 | 35 | OLEDs |

| TBSA | 442 | 58 | OLEDs |

| BDNA | 656 | 34 | OLEDs |

The integration of BTSBP into OLED structures has shown promising results, with devices exhibiting narrow emission spectra and high external quantum efficiency (EQE). These properties make BTSBP an attractive candidate for further research and development in optoelectronic devices .

Pharmaceutical Applications

While research on the biological activity of BTSBP is still limited, preliminary studies suggest potential applications in pharmaceutical testing. Its structural characteristics may allow it to interact effectively with biological systems, indicating possible roles in drug delivery or as a scaffold for drug design.

Potential Therapeutic Applications

- Drug Delivery Systems : The ability of BTSBP to form stable complexes with therapeutic agents may enhance drug solubility and bioavailability.

- Therapeutic Agents : Further exploration into its interactions with biological targets could reveal new avenues for drug development.

Interaction Studies

Understanding the interaction behavior of BTSBP in various environments is crucial for optimizing its applications. Studies focusing on its stability and reactivity under different conditions provide insights into how it can be effectively utilized across disciplines.

Propriétés

IUPAC Name |

triphenyl-[4-(4-triphenylsilylphenyl)phenyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38Si2/c1-7-19-41(20-8-1)49(42-21-9-2-10-22-42,43-23-11-3-12-24-43)47-35-31-39(32-36-47)40-33-37-48(38-34-40)50(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQMQGXHWZCRFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304986 | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

671.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18826-13-6 | |

| Record name | NSC168712 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ([1,1'-Biphenyl]-4,4'-diyl)bis(triphenylsilane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.